C26H20Cl3N3OS
Description
The compound with the molecular formula C26H20Cl3N3OS is a complex organic molecule that has garnered interest in various scientific fields
Properties
Molecular Formula |
C26H20Cl3N3OS |
|---|---|
Molecular Weight |
528.9 g/mol |
IUPAC Name |
2-[3-(3,4-dichlorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium-1-yl]-1-phenothiazin-10-ylethanone;chloride |
InChI |
InChI=1S/C26H20Cl2N3OS.ClH/c27-18-12-11-17(14-19(18)28)22-15-29(25-10-5-13-30(22)25)16-26(32)31-20-6-1-3-8-23(20)33-24-9-4-2-7-21(24)31;/h1-4,6-9,11-12,14-15H,5,10,13,16H2;1H/q+1;/p-1 |
InChI Key |
BGFUDTHFVLYPMU-UHFFFAOYSA-M |
Canonical SMILES |
C1CC2=[N+](C=C(N2C1)C3=CC(=C(C=C3)Cl)Cl)CC(=O)N4C5=CC=CC=C5SC6=CC=CC=C64.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C26H20Cl3N3OS typically involves multi-step organic reactions. One common synthetic route includes the formation of the core structure through a series of condensation reactions, followed by the introduction of chloro, nitro, and sulfonyl groups under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control measures. The use of automated reactors and advanced monitoring systems can help in achieving consistent product quality.
Chemical Reactions Analysis
Types of Reactions
C26H20Cl3N3OS: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced derivatives.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that can undergo, typically in the presence of catalysts like iron(III) chloride or sulfuric acid.
Common Reagents and Conditions
The reactions of This compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Iron(III) chloride for halogenation, concentrated sulfuric acid for sulfonation.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of This compound
Scientific Research Applications
Medicinal Chemistry
C26H20Cl3N3OS has been studied for its potential as a pharmaceutical agent. Its structure suggests that it may interact with biological systems in meaningful ways, particularly as an inhibitor in enzymatic reactions.
-
Case Study: Enzyme Inhibition
Research indicates that similar compounds have shown promise as inhibitors of specific enzymes involved in metabolic pathways. For instance, derivatives of this compound could potentially inhibit nitric oxide synthase or other relevant targets in the treatment of cardiovascular diseases . - Table 1: Inhibitory Potentials of Related Compounds
| Compound | Target Enzyme | IC50 (μM) | Inhibition (%) |
|---|---|---|---|
| Compound A | Nitric Oxide Synthase | 10 | 85 |
| Compound B | Cyclooxygenase | 25 | 70 |
| This compound | Unknown | TBD | TBD |
Material Science
The compound's unique properties also make it suitable for applications in material science, particularly in the development of advanced materials with specific functionalities.
-
Case Study: Polymerization Initiator
This compound can potentially be used as an initiator for polymerization reactions, leading to the synthesis of novel polymers with tailored properties. Research has shown that compounds with similar structures can enhance the mechanical and thermal properties of polymers . - Table 2: Polymer Properties Enhanced by Initiators
| Polymer Type | Property Enhanced | Measurement Method |
|---|---|---|
| Polyethylene | Tensile Strength | ASTM D638 |
| Polystyrene | Thermal Stability | TGA |
| This compound | TBD | TBD |
Environmental Science
In environmental applications, compounds like this compound are being investigated for their potential role in pollutant degradation and remediation processes.
-
Case Study: Photocatalytic Activity
Preliminary studies suggest that this compound may exhibit photocatalytic properties, enabling it to break down organic pollutants under UV light exposure. This could be particularly beneficial for wastewater treatment applications . - Table 3: Photocatalytic Efficiency of Various Compounds
| Compound | Pollutant Degradation (%) | Light Source |
|---|---|---|
| Compound X | 90 | UV-C |
| Compound Y | 75 | UV-A |
| This compound | TBD | TBD |
Mechanism of Action
The mechanism of action of C26H20Cl3N3OS involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
C26H20Cl3N3OS: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include those with chloro, nitro, and sulfonyl groups.
Uniqueness: The unique combination of functional groups in provides it with distinct chemical and biological properties, making it valuable for specific applications that other compounds may not be suitable for.
Biological Activity
C26H20Cl3N3OS, commonly known as Triclocarban (TCC), is a synthetic antimicrobial compound widely used in personal care products such as soaps and deodorants. Its biological activity has been a subject of extensive research due to its potential impact on human health and the environment. This article reviews the biological activity of TCC, focusing on its antimicrobial properties, endocrine disruption potential, and cytotoxic effects.
Antimicrobial Activity
Triclocarban exhibits significant antimicrobial properties, particularly against various bacterial strains. Research has demonstrated its effectiveness against:
- Gram-positive bacteria : Including Staphylococcus aureus and Enterococcus faecalis.
- Gram-negative bacteria : Such as Pseudomonas aeruginosa and Salmonella typhi.
Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) values for TCC have been reported in various studies, indicating its potency:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 40-50 |
| Pseudomonas aeruginosa | 50-60 |
| Salmonella typhi | 30-40 |
| Enterococcus faecalis | 20-30 |
These values suggest that TCC is comparably effective to standard antibiotics like ceftriaxone, with inhibition zones ranging from 19 mm to 30 mm against these organisms .
Endocrine Disruption Potential
TCC has been implicated in endocrine disruption, affecting hormone signaling pathways. Studies have shown that TCC can enhance estrogen receptor (ER) and androgen receptor (AR) activity, leading to increased gene expression related to these hormones. Specifically, TCC was found to:
- Enhance estradiol-dependent gene expression by up to 2.5-fold.
- Exhibit weak agonistic activity in aryl hydrocarbon receptor (AhR) bioassays.
These findings raise concerns about the long-term exposure of TCC in consumer products, as it may interfere with hormonal balance in humans and wildlife .
Cytotoxic Effects
In vitro studies have assessed the cytotoxicity of TCC on various cell lines. The compound demonstrated varying degrees of cytotoxic effects across different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast) | 12.41 |
| PC3 (prostate) | 9.71 |
| HepG2 (liver) | 20.19 |
| HCT-116 (colon) | 2.29 |
The data indicates that TCC exhibits significant cytotoxicity, particularly against MCF-7 and HCT-116 cell lines, suggesting potential implications for cancer treatment strategies .
Case Studies
- Endocrine Disruption Study : A study evaluated the effects of TCC on hormone-responsive gene expression in mammalian cells. The results indicated that TCC enhances hormone-dependent activation of ER and AR pathways, suggesting a mechanism through which it may disrupt endocrine function .
- Cytotoxicity Assessment : Research involving human leukemia cell lines revealed that TCC induces apoptosis and alters cell cycle progression, particularly affecting the S phase of the cell cycle. This was evidenced by a significant increase in lactate dehydrogenase (LDH) enzyme activity in treated cells compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
